![molecular formula C28H28N4O5 B2703985 2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1223935-20-3](/img/no-structure.png)
2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .科学的研究の応用
Structural Aspects and Properties
Research on structurally related isoquinoline derivatives has focused on their structural aspects and properties, particularly in the formation of gels and crystalline structures upon interaction with different acids. These compounds exhibit notable fluorescence properties, with variations in fluorescence emission depending on their protonated state and interaction with other compounds. The structural analysis of such compounds provides a foundation for understanding their potential applications in material science and optical devices (A. Karmakar, R. Sarma, J. Baruah, 2007).
Antitumor Activity
The antitumor activities of related methoxy-indolo[2,1‐a]isoquinolines have been synthesized and tested, demonstrating significant inhibition of cell proliferation in various cancer cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (R. Ambros, S. Angerer, W. Wiegrebe, 1988).
Antimalarial Activity
Compounds structurally related to the query chemical have been prepared and evaluated for their antimalarial potency, demonstrating excellent activity against resistant strains of parasites. This suggests potential applications in developing new antimalarial drugs (L. M. Werbel, P. D. Cook, E. Elslager, et al., 1986).
Synthesis and Pharmacological Activities
The synthesis and evaluation of pharmacological activities, such as anti-inflammatory and analgesic effects, of oxoquinazoline derivatives and their N-substituted acetamides, have been a significant area of research. These studies contribute to the understanding of these compounds' therapeutic potential (Ch. Rajveer, C. Swarnalatha, B. Rathinaraj, S. Sudhrshini, 2010).
Antimicrobial Activity
The synthesis of new derivatives and their evaluation for antimicrobial activities represent another crucial area of scientific research application. Such studies are essential for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (N. Patel, A. R. Shaikh, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-N-(4-methoxyphenyl)acetamide with 4-(2-isopropylamino-2-oxoethyl)phenylhydrazinecarboxamide, followed by cyclization with formic acid to form the quinazoline ring. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "2-amino-N-(4-methoxyphenyl)acetamide", "4-(2-isopropylamino-2-oxoethyl)phenylhydrazinecarboxamide", "Formic acid", "Oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-N-(4-methoxyphenyl)acetamide with 4-(2-isopropylamino-2-oxoethyl)phenylhydrazinecarboxamide in the presence of a coupling agent such as EDC or DCC to form the intermediate.", "Step 2: Cyclization of the intermediate with formic acid to form the quinazoline ring.", "Step 3: Oxidation of the resulting intermediate to form the final product." ] } | |
CAS番号 |
1223935-20-3 |
分子式 |
C28H28N4O5 |
分子量 |
500.555 |
IUPAC名 |
2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H28N4O5/c1-18(2)29-25(33)16-19-8-12-21(13-9-19)32-27(35)23-6-4-5-7-24(23)31(28(32)36)17-26(34)30-20-10-14-22(37-3)15-11-20/h4-15,18H,16-17H2,1-3H3,(H,29,33)(H,30,34) |
InChIキー |
UVIZIEVWMFSNTA-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


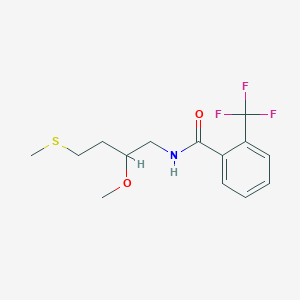
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B2703905.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2703906.png)
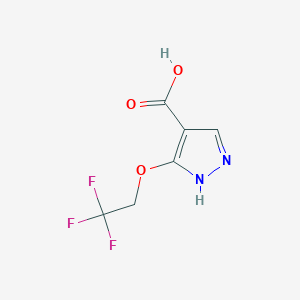
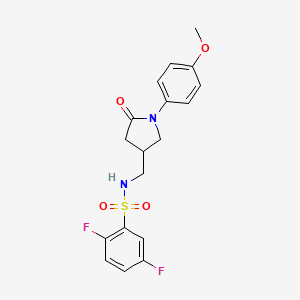
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methylpyridin-1-ium chloride hydrochloride](/img/structure/B2703911.png)
![1-(1,1-Dioxo-1lambda6-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2703913.png)
![2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2703914.png)
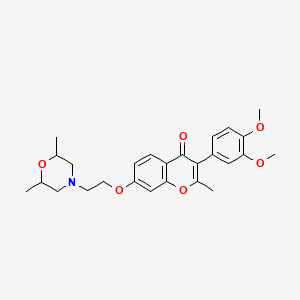
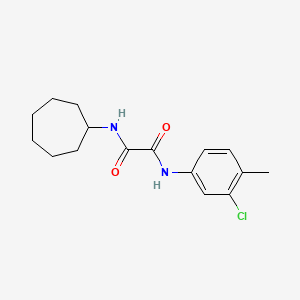
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2703920.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2703923.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol](/img/structure/B2703925.png)
